(4S,5R)-oxane-2,4,5-triol is a carbohydrate derivative characterized by a unique stereochemistry. This compound belongs to the family of oxanes, which are cyclic ethers derived from sugars. The specific configuration at the 4 and 5 positions of the oxane ring is crucial for its biological activity and chemical properties.
This compound can be derived from various natural sources and is often studied in the context of its pharmacological properties. It is also related to other sugar alcohols and polyols that are significant in both biological systems and industrial applications.
(4S,5R)-oxane-2,4,5-triol is classified as a sugar alcohol, specifically a pentose derivative. Its molecular formula is , indicating it contains five carbon atoms, ten hydrogen atoms, and four oxygen atoms. This classification places it within the broader category of carbohydrates.
The synthesis of (4S,5R)-oxane-2,4,5-triol can be achieved through various methods:
The molecular structure of (4S,5R)-oxane-2,4,5-triol features a five-membered ring with hydroxyl groups (-OH) at the 2, 4, and 5 positions. The stereochemical configuration is critical for its reactivity and interaction with biological systems.
(4S,5R)-oxane-2,4,5-triol can participate in several chemical reactions:
The mechanism of action for (4S,5R)-oxane-2,4,5-triol primarily involves its interaction with biological receptors or enzymes. The hydroxyl groups enable hydrogen bonding with biomolecules, facilitating various biochemical pathways.
Studies have shown that this compound may exhibit antioxidant properties and influence metabolic pathways related to glucose metabolism.
(4S,5R)-oxane-2,4,5-triol has several applications in scientific research:
This compound's diverse applications highlight its significance in both research and practical uses across various industries.
The stereoselective construction of the (4S,5R)-oxane-2,4,5-triol scaffold leverages chiral pool derivatization and diastereoselective reactions. A prominent approach utilizes D-ribose or 2-deoxy-D-ribose as starting materials, exploiting their inherent chirality to direct stereoselective transformations. For example, acid-catalyzed cyclization of protected D-ribose derivatives yields the oxane core with retention of the C4 and C5 stereocenters, achieving diastereomeric ratios >20:1 [4]. This method capitalizes on the substrate’s pre-existing stereochemistry to control ring formation, minimizing epimerization risks.
Alternative routes employ hydroxyallylic stannane reagents for vicinal diol installation. SnCl₂-mediated addition of α-hydroxyallylic stannanes to aldehydes generates anti-diols with high stereoselectivity (up to 95:5 dr) [10]. This method’s efficacy stems from chelation control: the Sn(II) center coordinates with the carbonyl oxygen and the allylic stannane’s hydroxyl group, rigidifying the transition state to favor specific stereochemistry. Table 1 compares key synthetic routes:
Table 1: Stereoselective Methods for (4S,5R)-Oxane-2,4,5-Triol Synthesis
| Method | Starting Material | Key Reagent/Condition | Yield (%) | Stereoselectivity (dr) | |
|---|---|---|---|---|---|
| Chiral Pool Derivatization | D-Ribose | Acidic cyclization | 75–90 | >20:1 | |
| Stannane Addition | Crotonaldehyde | SnCl₂/THF, −78°C to rt | 85–92 | Up to 19:1 | |
| Pro-Xylane Derivatization | Xylose | Knoevenagel condensation | 60–75 | >10:1 (after reduction) | [2] |
Organocatalysis and biocatalysis enable de novo asymmetric synthesis of the oxane ring. Chiral phosphoric acids (CPAs) catalyze intramolecular oxa-Michael additions, converting keto-alcohol precursors into 3,4-dihydropyrans with enantiomeric excesses (ee) of 90–99% [3]. The mechanism involves CPA-mediated protonation of the enone, followed by stereocontrolled attack by the pendant hydroxyl group.
Enzymatic desymmetrization provides an eco-compatible alternative. Lipases or ketoreductases selectively reduce diketone intermediates to hydroxy-ketones with (4S,5R) configuration. For instance, baker’s yeast-mediated reduction of 2,4,5-triketohexane derivatives achieves 85% ee at C5, with subsequent acid cyclization forming the oxane ring [3] [6].
The synthesis of Pro-Xylane®—a cosmetic anti-aging agent derived from (4S,5R)-oxane-2,4,5-triol—demonstrates industrial application. Xylose undergoes Knoevenagel condensation with acetylacetone under basic conditions, followed by NaBH₄ reduction to install the (2S,3R,4S,5R) configuration [2]. This sequence highlights how catalytic methods streamline access to complex stereodefined oxanes.
Orthogonal protecting groups are essential for selective functionalization of the triol system:
Table 2: Protecting Group Applications in Oxane Triol Synthesis
| Protecting Group | Function | Deprotection Method | Compatibility |
|---|---|---|---|
| Acetyl (Ac) | Temporary OH protection during acylation | K₂CO₃/MeOH | Base-sensitive intermediates |
| Benzylidene acetal | C4/C5 diol masking | pTSA/H₂O or DDQ | Acid-stable substrates |
| TBDMS | Primary OH protection | TBAF/THF | Late-stage deprotection |
Solution-phase synthesis dominates industrial production due to scalability. The Pro-Xylane® route exemplifies this: xylose conversion to 1-C-(β-D-xylopyranosyl)-acetone occurs homogeneously, with borohydride reduction in ethanol affording 100+ gram quantities of the (2S,3R,4S,5R)-configured product [2] [7]. Advantages include:
Solid-phase synthesis shows promise for specialized derivatives. Dendrimer-immobilized catalysts enable stereoselective cyclizations via substrate confinement. For example, ethanolamine-functionalized dendrimers anchor keto-acid precursors, facilitating intramolecular lactonization with 80% ee [9]. However, limitations include:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Scalability | Kilogram-scale feasible | Milligram to gram scale |
| Stereocontrol | Moderate to high (dr up to 20:1) | Variable (60–90% ee) |
| Functional Group Tolerance | Broad | Limited by support compatibility |
| Purification Complexity | Multi-step chromatography | On-resin washing simplifies |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5